molecular formula C18H15N7O2 B8472308 2-(Benzotriazol-1-yloxy)-4-(4-methylanilino)pyrimidine-5-carboxamide

2-(Benzotriazol-1-yloxy)-4-(4-methylanilino)pyrimidine-5-carboxamide

Cat. No. B8472308
M. Wt: 361.4 g/mol
InChI Key: CFVBBSQZWBDCSM-UHFFFAOYSA-N
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Patent
US06432963B1

Procedure details

2-Chloro-4-(4-methylanilino)pyrimidine-5-carboxylic acid was treated with HOBt and WSC-HCl in dichloroethane and then, under ice-cooling, allowed to undergo the reaction by adding 0.5 M ammonia-1,4-dioxane solution to obtain 2-(benzotriazol-1-yloxy)-4-(4-methylanilino)pyrimidine-5-carboxamide (light yellow powder).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=2)[C:5]([C:16]([OH:18])=O)=[CH:4][N:3]=1.[CH:19]1[CH:20]=[CH:21][C:22]2[N:27]([OH:28])[N:26]=[N:25][C:23]=2[CH:24]=1.CC[N:31]=C=NCCCN(C)C.Cl.N.O1CCOCC1>ClC(Cl)C>[N:27]1([O:28][C:2]2[N:7]=[C:6]([NH:8][C:9]3[CH:10]=[CH:11][C:12]([CH3:15])=[CH:13][CH:14]=3)[C:5]([C:16]([NH2:31])=[O:18])=[CH:4][N:3]=2)[C:22]2[CH:21]=[CH:20][CH:19]=[CH:24][C:23]=2[N:25]=[N:26]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=N1)NC1=CC=C(C=C1)C)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Name
Type
product
Smiles
N1(N=NC2=C1C=CC=C2)OC2=NC=C(C(=N2)NC2=CC=C(C=C2)C)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.